Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltinbis[2-(decanoyloxy)ethylmercaptide] is an organotin compound with the molecular formula C32H64O4S2Sn. It is a type of dialkyl organotin compound, which is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[2-(decanoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin oxide with 2-(decanoyloxy)ethyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of Dibutyltinbis[2-(decanoyloxy)ethylmercaptide] is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dibutyltinbis[2-(decanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other by-products.
Reduction: It can be reduced to form dibutyltin hydride.
Substitution: The compound can undergo substitution reactions where the decanoyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Dibutyltin oxide and other oxidized by-products.
Reduction: Dibutyltin hydride.
Substitution: Substituted organotin compounds with different functional groups.
Scientific Research Applications
Dibutyltinbis[2-(decanoyloxy)ethylmercaptide] has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Used in the production of polyurethanes, silicones, and other polymers due to its catalytic properties
Mechanism of Action
The mechanism of action of Dibutyltinbis[2-(decanoyloxy)ethylmercaptide] involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dilaurate
- Dioctyltin dilaurate
- Dimethyltin dineodecanoate
- Dioctyltin bis(isooctyl mercaptoacetate)
- Dioctyltin bis(2-ethylhexyl mercaptoacetate)
Uniqueness
Dibutyltinbis[2-(decanoyloxy)ethylmercaptide] is unique due to its specific functional groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
68928-47-2 |
---|---|
Molecular Formula |
C32H64O4S2Sn |
Molecular Weight |
695.7 g/mol |
IUPAC Name |
2-[dibutyl(2-decanoyloxyethylsulfanyl)stannyl]sulfanylethyl decanoate |
InChI |
InChI=1S/2C12H24O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-12(13)14-10-11-15;2*1-3-4-2;/h2*15H,2-11H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
HTVFLQXFALLVTP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.